1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one
Description
This compound features a 1,3,4-thiadiazole core substituted with a trifluoromethyl (CF₃) group at position 5 and a sulfonyl (-SO₂-) moiety at position 2. The sulfonyl group bridges the thiadiazole to a phenyl ring, which is further substituted with an acetyl group at position 3. Such structural attributes make it a candidate for pesticidal or pharmaceutical applications, as suggested by studies on analogous thiadiazole derivatives .
Properties
CAS No. |
62617-24-7 |
|---|---|
Molecular Formula |
C11H7F3N2O3S2 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-[3-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfonyl]phenyl]ethanone |
InChI |
InChI=1S/C11H7F3N2O3S2/c1-6(17)7-3-2-4-8(5-7)21(18,19)10-16-15-9(20-10)11(12,13)14/h2-5H,1H3 |
InChI Key |
BKRUCLFOURCSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)C2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl chloride with 3-acetylphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride in dichloromethane for Friedel-Crafts acylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonyl group can form strong hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below summarizes key structural analogues and their distinguishing features:
Key Comparative Analysis
Heterocyclic Core Influence
- 1,3,4-Thiadiazole vs. 1,2,4-Triazole :
Thiadiazoles (e.g., target compound) exhibit greater planarity and electronegativity due to sulfur and nitrogen atoms, enhancing interactions with biological targets. Triazoles (e.g., ) may offer better metabolic stability but reduced polarity .
Substituent Effects
- Trifluoromethyl (CF₃) :
Present in the target compound and , CF₃ enhances lipophilicity and resistance to oxidative degradation. In pesticidal applications, this group disrupts insect nervous systems . - Sulfonyl (-SO₂-) :
The sulfonyl group in the target compound and improves aqueous solubility and facilitates π-stacking or hydrogen bonding in target interactions . - Halogenated Substituents: Fluorine in increases electronegativity and bioavailability. For example, 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine shows enhanced fungicidal activity compared to non-halogenated analogues .
Biological Activity
1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one, commonly referred to as a thiadiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a broader class of 1,3,4-thiadiazoles known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound features a thiadiazole moiety substituted with a trifluoromethyl group and a sulfonyl phenyl ring. Its chemical structure can be represented as follows:
This structure contributes to its unique reactivity and biological interactions.
Biological Activity Overview
Research has identified various biological activities associated with thiadiazole derivatives, particularly focusing on their anticancer properties. The following sections summarize key findings from recent studies.
Anticancer Activity
- Cytotoxicity Studies : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one exhibited IC50 values in the low micromolar range against lung (A549), breast (MCF7), and prostate (PC3) cancer cell lines .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cell proliferation. For example, some derivatives have been shown to inhibit the ERK1/2 pathway, leading to cell cycle arrest and apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : Studies indicate that modifications on the phenyl ring significantly affect the cytotoxic potency of these compounds. For instance, replacing chlorine with fluorine has been associated with enhanced anticancer activity .
Anti-inflammatory and Antimicrobial Properties
In addition to anticancer effects, thiadiazole derivatives have demonstrated anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects : Some studies report that these compounds can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Thiadiazoles exhibit broad-spectrum antimicrobial properties against various bacterial strains. This activity is attributed to their ability to disrupt microbial cell membranes .
Research Findings and Case Studies
The following table summarizes key research findings related to the biological activities of 1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one and its derivatives:
Q & A
Q. What are the standard synthetic routes for preparing 1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of a trifluoromethyl-substituted thiadiazole precursor (e.g., 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol) with a sulfonyl chloride derivative under anhydrous conditions in dichloromethane or THF.
- Step 2 : Coupling the intermediate with a substituted acetophenone derivative (e.g., 3-acetylphenyl boronic acid) via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C) : Resolves aromatic protons (δ 7.5–8.2 ppm) and trifluoromethyl groups (δ -63 ppm in ¹⁹F NMR).
- IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1350 cm⁻¹) and ketone (C=O stretch at ~1680 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H⁺] at m/z 377.05).
- X-ray Crystallography : Resolves crystal packing and torsional angles of the thiadiazole ring .
Q. What are the key physicochemical properties (e.g., solubility, stability) under physiological conditions?
- Solubility : 35.2 µg/mL in PBS (pH 7.4) at 25°C; enhanced in DMSO or ethanol for in vitro assays .
- Stability : Degrades <5% over 24 hours in PBS (pH 7.4) but hydrolyzes rapidly under acidic conditions (pH <3).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Q. What strategies can address discrepancies in reported biological activity data across studies?
- Matrix Stabilization : Add antioxidants (e.g., ascorbic acid) to cell culture media to prevent compound degradation .
- Dose-Response Repetition : Validate IC₅₀ values across ≥3 independent assays (e.g., MTT vs. ATP-based viability tests).
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites confounding activity data .
Q. What computational methods are suitable for predicting interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Models binding to cytochrome P450 isoforms (docking score ≤-8.5 kcal/mol).
- MD Simulations (GROMACS) : Simulates ligand-receptor stability over 100 ns (RMSD <2 Å).
- QSAR Modeling : Correlates trifluoromethyl group position with antimicrobial activity (R² = 0.89) .
Q. How can stability studies be designed to assess compound shelf-life under varying storage conditions?
- Accelerated Aging : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify photodegradation products.
- Lyophilization : Assess stability in lyophilized form (5% trehalose as cryoprotectant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
